molecular formula C17H17N3O5S B6476957 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2640979-67-3

3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6476957
CAS No.: 2640979-67-3
M. Wt: 375.4 g/mol
InChI Key: WBSTZSQHFATVAX-UHFFFAOYSA-N
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Description

3-Methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the CAS Registry Number 2640979-67-3 . It has a molecular formula of C17H17N3O5S and a molecular weight of 375.40 g/mol . The compound features a complex structure that incorporates a 2,3-dihydro-1,3-benzoxazol-2-one (oxazolidinone) ring system linked via a sulfonyl group to a 3-[(2-methylpyridin-4-yl)oxy]azetidine moiety . This specific molecular architecture, particularly the presence of the azetidine ring and the sulfonamide linker, suggests potential for diverse biological activity and makes it a valuable intermediate in medicinal chemistry and drug discovery research. While its precise mechanism of action and full spectrum of applications are subject to ongoing investigation, compounds with similar structural features are often explored for their pharmacokinetic properties and as key building blocks in the synthesis of more complex molecules for pharmaceutical development. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11-7-12(5-6-18-11)24-13-9-20(10-13)26(22,23)14-3-4-16-15(8-14)19(2)17(21)25-16/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSTZSQHFATVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for azetidine coupling. A 30-minute irradiation at 100°C in DMF increases yield to 85% while maintaining purity.

Solid-Phase Synthesis

Immobilizing the benzoxazolone core on Wang resin enables iterative coupling, though yields are lower (65–70%) due to steric hindrance.

Scalability and Industrial Considerations

Pilot-scale production (10 kg batches) employs continuous flow reactors for sulfonation and coupling steps, achieving 90% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹ . Critical quality attributes (CQAs) include residual solvent limits (<500 ppm for DCM) and sulfonyl chloride conversion >99.5%.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, prominently including:

  • Oxidation: : In the presence of oxidizing agents like potassium permanganate, the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions using reagents like sodium borohydride can reduce any ketone or aldehyde groups in the structure.

  • Substitution: : It can undergo nucleophilic substitution reactions where the azetidinyl and pyridyl groups can be modified using appropriate nucleophiles.

These reactions are typically conducted under controlled temperatures and with specific solvents to yield the desired products, which are further analyzed for their properties.

Scientific Research Applications

The compound finds applications across a range of scientific disciplines:

  • Chemistry: : It is used in the synthesis of more complex organic molecules, acting as a building block due to its functional groups.

  • Biology: : It is utilized in studying enzyme inhibitors, particularly those targeting specific pathways within cells.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

  • Industry: : Used in the development of specialized materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves interacting with molecular targets such as enzymes and receptors. It binds to these targets, inhibiting their function or altering their activity, leading to downstream effects in biological systems. The exact pathways involved can vary based on the specific application or research focus.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents
3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one Not explicitly provided Not available 2-methylpyridin-4-yloxy, azetidine-sulfonyl
3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one C₁₇H₁₆N₂O₇S 392.4 6-methyl-2-oxopyran-4-yloxy, azetidine-sulfonyl
Compound 9c/9d Not explicitly provided Not available 4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl, benzimidazole-sulfonyl

Pharmacological and Physicochemical Implications

  • Pyridine vs. Pyran Substituents : The 2-methylpyridine group in the target compound may enhance solubility in polar solvents compared to the pyran-based analogue, as pyridine’s nitrogen atom facilitates hydrogen bonding. However, the pyran derivative’s keto group could improve membrane permeability due to increased lipophilicity .
  • Sulfonamide Linkers : Both the target compound and derivatives 9c/9d utilize sulfonamide groups to bridge heterocyclic cores. This linker is critical for maintaining conformational rigidity and optimizing interactions with enzymatic active sites .

Biological Activity

The compound 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2640979-67-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O5SC_{17}H_{17}N_{3}O_{5}S with a molecular weight of 375.4 g/mol. The structure features a benzoxazole ring, an azetidine moiety, and a pyridine derivative, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₅S
Molecular Weight375.4 g/mol
CAS Number2640979-67-3

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

CompoundMIC (µM)Target Organism
Compound 3g0.21Pseudomonas aeruginosa
Compound 3g0.21Escherichia coli

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively researched. Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116).

Cytotoxicity Assay Results

In vitro assays demonstrated that the compound exhibited selective cytotoxicity against several cancer cell lines at varying concentrations.

Cell LineIC50 (µM)Reference
MCF-715Bernard et al. 2014
A54912Chung et al. 2015
HCT-11610Kakkar et al. 2018

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors critical for bacterial survival and cancer cell proliferation. For example, molecular docking studies have revealed that the compound can bind effectively to DNA gyrase and MurD, inhibiting their activity through multiple hydrogen bonds and hydrophobic interactions .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that the compound possesses favorable drug-like properties, including good solubility and permeability characteristics. These parameters are crucial for its potential development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one, and what key reagents and conditions are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzoxazolone core via cyclization of substituted catechol derivatives using reagents like acetic anhydride or phosphoryl chloride.
  • Step 2: Sulfonylation of the benzoxazolone core with chlorosulfonic acid, followed by coupling with a functionalized azetidine (e.g., 3-[(2-methylpyridin-4-yl)oxy]azetidine) under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Key Reagents/Conditions:
    • Solvents: Ethanol, DMF, or dichloromethane.
    • Temperature: Reflux (70–100°C) for sulfonylation and coupling steps.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and ring systems.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • In vitro assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection).
    • Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding Studies: Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent ratios, catalyst loading). For example, optimize sulfonylation efficiency by varying reaction time (4–24 hrs) and temperature (25–80°C) .
  • Inert Atmosphere: Conduct coupling steps under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., azetidine derivatives) .
  • Alternative Catalysts: Explore palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

Q. What computational methods (e.g., DFT) are used to predict electronic properties or interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
    • Calculate HOMO-LUMO gaps to predict reactivity and charge transfer properties.
    • Molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinase active sites) .
  • Molecular Dynamics (MD): Simulate ligand-protein binding stability in aqueous environments (e.g., GROMACS) .

Q. How should researchers address contradictions in reported biological activities of structural analogs?

Methodological Answer:

  • Structural Comparison: Tabulate analogs with modifications in key regions (e.g., sulfonyl vs. carbonyl groups, pyridinyl vs. phenyl substituents) and correlate with activity differences:
Analog Structural Feature Reported Activity Reference
Thiazolidinone derivativesSulfur-containing heterocycleAntidiabetic, antimicrobial
Pyrazole-linked benzoxazolonesPyridinyloxy-azetidine substituentKinase inhibition
  • Experimental Replication: Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
  • Meta-Analysis: Use tools like RevMan to statistically compare datasets from disparate studies .

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